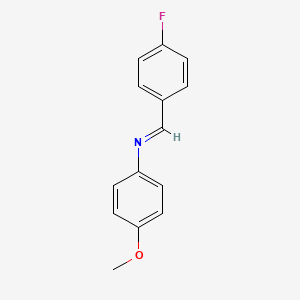

4-Methoxy-N-(4-fluorobenzylidene)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-(4-methoxyphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO/c1-17-14-8-6-13(7-9-14)16-10-11-2-4-12(15)5-3-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXZKIAJTMJMLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359511 | |

| Record name | 4-Methoxy-N-(4-fluorobenzylidene)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39769-08-9 | |

| Record name | 4-Methoxy-N-(4-fluorobenzylidene)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-N-(4-fluorobenzylidene)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methoxy-N-(4-fluorobenzylidene)aniline

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of the Schiff base, 4-Methoxy-N-(4-fluorobenzylidene)aniline. This document emphasizes the underlying scientific principles, provides detailed experimental protocols, and explores the relevance of this compound in medicinal chemistry.

Introduction: The Significance of Schiff Bases

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (C=N). First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone[1]. The azomethine group is the defining functional group of Schiff bases and is crucial to their diverse chemical and biological activities[2].

The versatility of Schiff bases has made them a subject of extensive research, with applications ranging from coordination chemistry and catalysis to their use as intermediates in organic synthesis[3]. In the realm of medicinal chemistry, Schiff bases are particularly valued for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor properties[2][4][5]. The introduction of a fluorine atom into the molecular structure can further enhance these properties, a strategy widely employed in drug design to modulate factors such as metabolic stability, lipophilicity, and binding affinity[5][6]. This guide focuses on a specific fluorinated Schiff base, this compound, a molecule of interest for its potential pharmacological applications[6][7].

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward and efficient condensation reaction between p-anisidine (4-methoxyaniline) and 4-fluorobenzaldehyde. This reaction is a classic example of Schiff base formation, which proceeds via a nucleophilic addition-elimination mechanism.

Underlying Mechanism of Schiff Base Formation

The formation of a Schiff base is a reversible reaction, typically catalyzed by a weak acid[8]. The mechanism can be broken down into two key stages:

-

Nucleophilic Addition: The nitrogen atom of the primary amine (p-anisidine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (4-fluorobenzaldehyde). This results in the formation of a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine is then protonated on the oxygen atom, making it a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable imine (Schiff base) with a carbon-nitrogen double bond.

The reaction is often driven to completion by removing the water formed, for instance, by azeotropic distillation or by using a dehydrating agent.

Caption: General reaction scheme for the formation of a Schiff base.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of similar benzylideneaniline compounds[4][9].

Reagents and Materials:

-

p-Anisidine (4-methoxyaniline)

-

4-Fluorobenzaldehyde

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beaker

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a clean, dry round-bottom flask, dissolve p-anisidine (1.0 equivalent) in a minimal amount of absolute ethanol.

-

To this solution, add 4-fluorobenzaldehyde (1.0 equivalent) and a few drops of glacial acetic acid to catalyze the reaction.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution as it cools. If precipitation is slow, the flask can be placed in an ice bath.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain pure, crystalline this compound.

-

Dry the purified crystals in a vacuum oven or desiccator.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₂FNO |

| Molecular Weight | 229.25 g/mol |

| Appearance | Expected to be a crystalline solid |

| Melting Point | To be determined experimentally |

Spectroscopic Analysis

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands. For a similar compound, 4-methoxy-N-(pyridine-4-ylmethylene)aniline, a characteristic C=N stretching vibration was observed at 1620 cm⁻¹[10].

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=N (Imine) Stretch | ~1620 - 1640 |

| C-O (Methoxy) Stretch | ~1250 (asymmetric), ~1030 (symmetric) |

| C-F Stretch | ~1100 - 1200 |

| Aromatic C=C Stretch | ~1500 - 1600 |

| Aromatic C-H Bending | ~750 - 900 |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Imine Proton (-CH=N-): A singlet is expected in the downfield region, typically around δ 8.0-8.5 ppm.

-

Aromatic Protons: The aromatic protons on both the aniline and benzaldehyde rings will appear as multiplets in the range of δ 6.8-8.0 ppm. The protons on the fluorinated ring will show coupling to the fluorine atom.

-

Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8 ppm.

¹³C NMR:

-

Imine Carbon (-CH=N-): The imine carbon is expected to resonate in the range of δ 150-165 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the range of δ 110-165 ppm. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF).

-

Methoxy Carbon (-OCH₃): The methoxy carbon will appear as a singlet around δ 55 ppm.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 229. The fragmentation pattern will likely involve cleavage at the imine bond, leading to characteristic fragments of the p-methoxyphenyl and 4-fluorobenzyl moieties.

Caption: Interrelation of characterization techniques for structural elucidation.

Potential Applications in Drug Development

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance their therapeutic potential[5]. Fluorinated imines, in particular, have garnered interest for their potential as antibacterial agents[6]. The this compound scaffold combines the recognized pharmacophore of an aniline derivative with the beneficial properties of a fluorine substituent, suggesting its potential in several therapeutic areas:

-

Antibacterial Agents: The imine linkage is a key feature in many compounds with antibacterial activity[2]. The presence of fluorine may enhance this activity against a range of bacterial strains.

-

Anticancer Agents: Schiff bases have been investigated for their anticancer properties[4]. The specific substitution pattern of this compound could lead to selective cytotoxicity against cancer cell lines.

-

Antifungal and Antiviral Agents: The broad biological activity of Schiff bases extends to antifungal and antiviral applications[4][5].

Further research and biological screening are necessary to fully elucidate the therapeutic potential of this specific compound.

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of this compound. The synthesis via condensation is a robust and scalable method. The characterization protocol, employing a suite of spectroscopic techniques, allows for unambiguous structural confirmation. The unique combination of a Schiff base core with methoxy and fluoro substituents makes this compound a promising candidate for further investigation in drug discovery and development, particularly in the search for novel antimicrobial and anticancer agents.

References

-

TSJ Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE DERIVED FROM 4-BENZOYL-3-METHYL-1-PHENYLPYRAZOL-5-ONE AND P-ANISIDINE. Retrieved from [Link]

-

MDPI. (2023). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Molecules, 28(14), 5489. [Link]

-

ResearchGate. (n.d.). Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. Retrieved from [Link]

-

Open Journal Systems. (2021). Synthesis and Toxicity Test of Schiff Base Compound from 4-Formylpyridine and p¬-Anisidine Using Stirrer Method with Water Solvent. Proceedings of the International Conference on Green Technology, 11(1), 33-36. [Link]

-

PMC. (2022). Mechanochemical Synthesis of Fluorinated Imines. Molecules, 27(14), 4581. [Link]

-

ResearchGate. (2009). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

Global Journal of Pure and Applied Chemistry Research. (2022). Synthesis, characterization and anti-microbial studies of Metal(II) complexes with 4-methoxybenzaldehyde with p-anisidine. GJPACR, 10(2), 1-10. [Link]

-

The Royal Society of Chemistry. (2014). Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. Retrieved from [Link]

-

Grafiati. (2022). Bibliographies: 'Benzylideneanilin'. Retrieved from [Link]

-

ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]

-

PMC. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 263–270. [Link]

-

Mediterranean Journal of Pharmacy and Pharmaceutical Sciences. (2024). Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime with Cu2+ and Fe2+ ions; antimicrobial and docking analysis with PBP2xto study pharmacokinetic parameters. MJPPS, 4(2). [Link]

-

HIMS. (2025). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. Retrieved from [Link]

-

ACS Publications. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 54(21), 13746–13755. [Link]

-

PubMed. (2007). Synthesis, spectroscopic and cytotoxic studies of biologically active new schiff bases derived from p-nitrobenzaldehyde. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanochemical Synthesis of Fluorinated Imines. Retrieved from [Link]

-

ResearchGate. (n.d.). N-(4-Chlorobenzylidene)-4-methoxyaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometry of Benzyne and Cyclopentadienylideneketene. Retrieved from [Link]

-

MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(11), 150. [Link]

-

NIST. (n.d.). Benzenamine, 4-methoxy-. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

Sources

- 1. Synthesis, spectroscopic and cytotoxic studies of biologically active new schiff bases derived from p-nitrobenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Mechanochemical Synthesis of Fluorinated Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Toxicity Test of Schiff Base Compound from 4-Formylpyridine and p¬-Anisidine Using Stirrer Method with Water Solvent | Proceedings of the International Conference on Green Technology [conferences.uin-malang.ac.id]

physical and chemical properties of 4-Methoxy-N-(4-fluorobenzylidene)aniline

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methoxy-N-(4-fluorobenzylidene)aniline

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 39769-08-9), a Schiff base compound of significant interest in medicinal chemistry and materials science. We will delve into its molecular structure, a detailed experimental protocol for its synthesis, and a thorough characterization of its spectroscopic profile. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into the causality behind its properties and the methodologies for its reliable synthesis and validation.

Molecular Structure and Core Properties

This compound is an imine, or Schiff base, formed from the condensation of 4-fluorobenzaldehyde and 4-methoxyaniline (p-anisidine).[1][2] The molecular architecture, featuring two substituted aromatic rings linked by an azomethine (-C=N-) bridge, is fundamental to its chemical behavior and potential applications. The electron-donating methoxy group and the electron-withdrawing fluorine atom create a push-pull electronic environment, which can influence properties such as molecular polarity, reactivity, and nonlinear optical behavior.[3]

Chemical Identity

The core identifying information for this compound is summarized below.

| Property | Value | Source |

| IUPAC Name | 1-(4-fluorophenyl)-N-(4-methoxyphenyl)methanimine | [] |

| CAS Number | 39769-08-9 | [][5] |

| Molecular Formula | C₁₄H₁₂FNO | [][5] |

| Molecular Weight | 229.25 g/mol | [][5] |

| Canonical SMILES | COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)F | [] |

| InChIKey | RAXZKIAJTMJMLN-UHFFFAOYSA-N | [5] |

Structural Elucidation

The molecule's structure is characterized by the central imine bond, which confers specific reactivity and spectroscopic signatures. While often drawn as a planar molecule for simplicity, crystal structures of related benzylideneanilines reveal that the two aromatic rings are typically twisted relative to each other, with reported dihedral angles ranging from nearly planar (9.1°) to significantly twisted (61.9°).[6][7] This non-planarity can impact crystal packing and solid-state properties.

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of Schiff bases via the condensation of an amine and an aldehyde is a robust and high-yielding reaction.[1][3] The protocol described below is a self-validating system, where the successful synthesis of the target compound is confirmed by subsequent characterization.

Reaction Principle

The reaction proceeds by the nucleophilic attack of the primary amine (4-methoxyaniline) on the carbonyl carbon of the aldehyde (4-fluorobenzaldehyde). This is followed by dehydration to form the stable imine product. The use of a solvent like ethanol facilitates the dissolution of reactants, while refluxing provides the necessary activation energy to drive the reaction to completion. The removal of water, a byproduct, shifts the equilibrium towards the product side.[2]

Experimental Protocol

Materials:

-

4-fluorobenzaldehyde (1.0 eq)

-

4-methoxyaniline (p-anisidine) (1.0 eq)

-

Absolute Ethanol (approx. 20 mL per mmol of aldehyde)

-

Glacial Acetic Acid (catalytic amount, ~3-4 drops)

-

Round-bottomed flask, condenser, heating mantle, magnetic stirrer

-

Apparatus for vacuum filtration

Procedure:

-

Reactant Dissolution: Dissolve 4-methoxyaniline (1.0 eq) in a round-bottomed flask containing absolute ethanol.

-

Addition of Aldehyde: To this stirring solution, add an equimolar amount (1.0 eq) of 4-fluorobenzaldehyde.

-

Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step.[8]

-

Reflux: Equip the flask with a condenser and heat the mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1]

-

Crystallization: Upon completion, remove the flask from the heat source and allow it to cool to room temperature. The product will typically precipitate as a solid. Cooling the flask further in an ice bath can enhance crystallization.[8]

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials or impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol.[9]

-

Drying and Yield: Dry the purified product under vacuum. Determine the final yield and melting point.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Mechanistic Insight

The formation of the imine follows a well-established Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism under slightly acidic conditions.[2]

Caption: The PADPED mechanism for acid-catalyzed imine formation.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physical Properties

The macroscopic properties of the compound are the first indicators of a successful synthesis.

| Property | Description | Rationale / Comparative Data |

| Appearance | Expected to be a crystalline solid. | Schiff bases are typically solid at room temperature. |

| Melting Point | To be determined experimentally. | A sharp melting point range is indicative of high purity. N-(4-methoxybenzylidene)aniline melts at 63-67 °C. |

| Solubility | Likely soluble in common organic solvents like chloroform, DMF, and ethanol. | The aromatic nature of the molecule favors solubility in organic solvents.[9][10] |

Spectroscopic Profile

The spectroscopic data provides unambiguous confirmation of the molecular structure.

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is a powerful tool for identifying the key functional groups present. The most critical absorption is that of the C=N bond, which confirms the formation of the Schiff base.

| Wavenumber (cm⁻¹) | Vibration | Significance |

| ~1620 - 1650 | C=N stretch (Imine) | Definitive evidence of Schiff base formation.[2] |

| ~1580 - 1600 | C=C stretch (Aromatic) | Confirms the presence of the benzene rings.[6] |

| ~1250 | C-O stretch (Aryl Ether) | Indicates the methoxy group. |

| ~1220 | C-F stretch | Indicates the fluorine substituent. |

| ~3000 - 3100 | C-H stretch (Aromatic) | Aromatic C-H bonds. |

| ~2850 - 2950 | C-H stretch (Aliphatic) | C-H bonds of the methoxy group. |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

| Chemical Shift (δ, ppm) | Proton Type | Chemical Shift (δ, ppm) | Carbon Type |

| ~8.3 - 8.6 (singlet, 1H) | -CH=N- (Imine) | ~158 - 162 | -C=N- (Imine) |

| ~6.8 - 7.8 (multiplets, 8H) | Aromatic Protons | ~114 - 165 | Aromatic Carbons |

| ~3.8 (singlet, 3H) | -OCH₃ (Methoxy) | ~55 | -OCH₃ (Methoxy) |

Rationale: The imine proton is highly deshielded and appears as a characteristic singlet far downfield.[3] The aromatic region will show complex splitting patterns due to the different electronic environments of the two rings. The methoxy group protons will appear as a sharp singlet.

3.2.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Ion Peak ([M]⁺): Expected at m/z ≈ 229.25, corresponding to the molecular formula C₁₄H₁₂FNO.

-

Fragmentation: Key fragmentation pathways would likely involve the cleavage of the C-N and C=N bonds, leading to fragments corresponding to the substituted aniline and benzaldehyde moieties.

3.2.4. UV-Visible Spectroscopy UV-Vis spectroscopy reveals the electronic transitions within the molecule.

-

Expected Absorptions: The conjugated π-system extending across the molecule is expected to result in strong π → π* transitions in the UV region. Weaker n → π* transitions associated with the nitrogen lone pair may also be observed.[3][11] The compound is likely to be transparent in the visible region.[3]

Chemical Reactivity and Potential Applications

Key Reactions

-

Hydrolysis: The imine bond is susceptible to hydrolysis, reverting to 4-fluorobenzaldehyde and 4-methoxyaniline. This reaction is typically catalyzed by acid.[2]

-

Reduction: The C=N double bond can be readily reduced to a C-N single bond using reducing agents like sodium borohydride (NaBH₄), forming the corresponding secondary amine, 4-methoxy-N-(4-fluorobenzyl)aniline.

Relevance in Drug Discovery and Materials Science

The structural motifs within this compound make it a molecule of high interest for further development.

-

Medicinal Chemistry: The Schiff base linkage is found in various biologically active compounds.[1] The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can improve solubility and electronic properties.[12] These features make the scaffold attractive for developing novel therapeutic agents.

-

Materials Science: The extended π-conjugation and the push-pull electronic nature make this class of compounds candidates for nonlinear optical (NLO) materials.[3][13] They are also widely used as versatile ligands for creating metal complexes with applications in catalysis and as sensors.[10]

Conclusion

This compound is a well-defined organic compound whose synthesis and characterization can be achieved through standard, reliable laboratory procedures. Its distinct physical properties and rich spectroscopic profile, dominated by the central imine linkage and substituted aromatic rings, are readily verifiable. The insights provided in this guide serve as a foundational resource for researchers exploring the potential of this versatile molecule in the development of new pharmaceuticals and advanced functional materials.

References

- IONiC / VIPEr. Schiff Base Synthesis Experiment_0.docx.

- Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates.

- Photochemical Generation and Characterization of Alanine Imine: A Key Intermediate in Prebiotic Amino Acid Formation. Journal of the American Chemical Society.

- Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. (2024).

- Comparative Study for Synthesis of Schiff Base Ligand.

- Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. (2022).

- Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega.

- Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024).

- Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society. (2012).

- Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. ResearchGate.

- Synthesis, Spectroscopic, Structural and Quantum Chemical Studies of a New Imine Oxime and Its Palladium(II) Complex: Hydrolysis Mechanism. MDPI.

- This compound. BOC Sciences.

- This compound. Stenutz.

- N-(4-Methoxybenzylidene)aniline 97. Sigma-Aldrich.

- N-(4-methoxybenzylidene)aniline. PubChem.

- (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. (IUCr).

- N-(4-Methoxybenzyl)aniline. PubChem.

- N-(4-Chlorobenzylidene)-4-methoxyaniline. ResearchGate. (PDF).

- N-(4-Methoxybenzylidene)aniline. NIST WebBook.

- 4-Methoxy-3-(trifluoromethyl)aniline. Ossila.

- Table of Contents.

- Preparation and characterization of α-(4-methoxy) and α-(2-flouro)phenyl-N-phenyl nitrone and study of their biological activity against positive and negative grame bacteria invitro. ResearchGate.

- Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate.

- N-(4-Methoxybenzylidene)aniline. NIST WebBook.

- Preparation method of 4-(difluoromethoxy)aniline. Google Patents.

- N-(4-METHOXYBENZYLIDENE)ANILINE(836-41-9) 1H NMR spectrum. ChemicalBook.

- 4-Methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. (PDF).

- 4-Methoxy-N-(4-nitrobenzyl)aniline. PubChem.

- 30669-07-9,4-methoxy-N-(4-methylbenzylidene)aniline. LookChemicals.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

- 8. ionicviper.org [ionicviper.org]

- 9. chemistry.bnmu.ac.in [chemistry.bnmu.ac.in]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. ossila.com [ossila.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of the Schiff Base 4-Methoxy-N-(4-fluorobenzylidene)aniline

Abstract

Schiff bases, characterized by their azomethine group (-HC=N-), represent a versatile class of organic compounds with a wide spectrum of pharmacological applications.[1][2][3][4] Their synthetic accessibility and the tunability of their electronic and steric properties make them privileged scaffolds in medicinal chemistry. This guide provides a comprehensive technical overview of a specific Schiff base, 4-Methoxy-N-(4-fluorobenzylidene)aniline, focusing on its synthesis, characterization, and multifaceted biological activities. We delve into the established methodologies for evaluating its antimicrobial, anticancer, and antioxidant potential, explaining the scientific rationale behind these experimental choices. This document is intended to serve as a foundational resource for researchers aiming to explore the therapeutic promise of this and related compounds.

Introduction: The Significance of Schiff Bases in Medicinal Chemistry

First discovered by Hugo Schiff in 1864, Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone.[1][3] The resultant imine or azomethine group is not merely a structural linker but a critical pharmacophore. The lone pair of electrons on the sp2-hybridized nitrogen atom and the electrophilic carbon atom of the C=N bond create opportunities for binding with various biological targets, thereby inhibiting enzymes or disrupting pathological processes.[1][3]

The compound of interest, this compound (MFBA), incorporates several key structural features that suggest significant biological potential:

-

The Schiff Base Core: Provides a planar, rigid structure capable of interacting with biological macromolecules.

-

A Methoxy (-OCH₃) Group: An electron-donating group on one aromatic ring, which can enhance antioxidant properties and influence ligand-receptor interactions.[5]

-

A Fluoro (-F) Group: A highly electronegative substituent on the other aromatic ring, known to enhance metabolic stability, lipophilicity, and binding affinity in many drug candidates.

This guide will systematically explore the synthesis of MFBA and the experimental frameworks used to validate its biological efficacy.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is a straightforward yet elegant example of condensation chemistry, providing a high yield of the target compound.

Synthetic Protocol

The formation of the imine bond is typically achieved by the reflux condensation of an equimolar mixture of 4-fluorobenzaldehyde and 4-methoxyaniline (p-anisidine) in an alcoholic solvent, such as ethanol. A catalytic amount of a weak acid (e.g., glacial acetic acid) is often added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

To a round-bottom flask, add 4-fluorobenzaldehyde (1.0 eq) and 4-methoxyaniline (1.0 eq).

-

Add absolute ethanol as the solvent.

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Fit the flask with a condenser and reflux the mixture with constant stirring for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The solid product often precipitates.

-

Collect the product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.

-

Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure crystals.

Structural Confirmation

The identity and purity of the synthesized MFBA must be confirmed using standard spectroscopic techniques.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The most crucial evidence for successful synthesis is the appearance of a strong absorption band in the range of 1603-1625 cm⁻¹ , which is characteristic of the C=N (imine) stretching vibration. Concurrently, the disappearance of the C=O stretching band from the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands from the amine (around 3300-3400 cm⁻¹) confirms the reaction completion.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton spectrum will show a characteristic singlet for the azomethine proton (-N=CH-) in the downfield region, typically between δ 8.0-8.5 ppm . Other expected signals include multiplets for the aromatic protons and a singlet for the methoxy (-OCH₃) protons around δ 3.8-3.9 ppm .

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The carbon spectrum will display a signal for the imine carbon (-C=N) at approximately δ 158-162 ppm , providing further confirmation of the Schiff base formation.

Evaluation of Biological Activities

The therapeutic potential of MFBA is explored through a series of standardized in vitro assays. Each protocol is designed to provide reproducible, quantitative data on a specific biological effect.

Antimicrobial Activity

Schiff bases are well-documented antimicrobial agents.[6] Their mechanism is often attributed to the azomethine linkage, which can interfere with microbial cell wall synthesis or chelate metals crucial for enzymatic activity. The overall lipophilicity of the molecule allows it to penetrate the lipid-rich microbial membranes.

Experimental Protocol: Agar Well Diffusion Assay

This method provides a preliminary assessment of a compound's ability to inhibit microbial growth. The principle rests on the diffusion of the antimicrobial agent from a well through a solidified agar medium seeded with a target microorganism. The resulting zone of growth inhibition is proportional to the agent's efficacy.

Caption: Standard workflow for the Agar Well Diffusion antimicrobial assay.

Data Presentation: The results are typically summarized by measuring the diameter of the clear zone around each well where microbial growth has been prevented.

Table 1: Illustrative Antimicrobial Activity Data for MFBA (Zone of Inhibition in mm)

| Microorganism | Gram Type | MFBA (100 µg/mL) | Kanamycin (30 µg/mL) | DMSO |

|---|---|---|---|---|

| Staphylococcus aureus | Gram (+) | 18 | 25 | 0 |

| Escherichia coli | Gram (-) | 14 | 22 | 0 |

| Candida albicans | Fungus | 16 | 20 (Amphotericin B) | 0 |

(Note: Data are illustrative to demonstrate reporting format.)

Anticancer (Antiproliferative) Activity

Many Schiff base derivatives have demonstrated potent activity against various cancer cell lines.[7][8] Their proposed mechanisms include the inhibition of topoisomerase, induction of apoptosis through caspase pathways, and disruption of cell cycle progression.

Experimental Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Caption: Step-by-step workflow for the MTT antiproliferative assay.

Data Presentation: The primary output of the MTT assay is the IC₅₀ value, which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 2: Illustrative Antiproliferative Activity of MFBA (IC₅₀ in µM)

| Cell Line | Cancer Type | MFBA IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

|---|---|---|---|

| HeLa | Cervical Cancer | 12.5 | 1.8 |

| MDA-MB-231 | Breast Cancer | 18.2 | 2.5 |

| A549 | Lung Cancer | 25.1 | 4.6 |

(Note: Data are illustrative to demonstrate reporting format.)

Antioxidant Activity

Antioxidants are crucial for mitigating oxidative stress, a condition linked to numerous diseases including cancer, neurodegenerative disorders, and inflammation.[9] Schiff bases containing electron-donating substituents, such as the methoxy group in MFBA, are often effective radical scavengers.[5]

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. Upon reduction, the deep violet color of the DPPH solution in methanol fades to a pale yellow, a change that can be measured spectrophotometrically.[10][11]

Caption: Mechanism of DPPH free radical scavenging by an antioxidant.

Step-by-Step Methodology:

-

Prepare a stock solution of MFBA in methanol.

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add various concentrations of the MFBA solution to the DPPH solution. Ascorbic acid is used as a positive control.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 (Where A_control is the absorbance of DPPH solution alone).

-

Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Data Presentation: Results are presented as the percentage of radical scavenging at different concentrations and the calculated IC₅₀ value.

Table 3: Illustrative DPPH Radical Scavenging Activity of MFBA

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 15.2 |

| 25 | 31.8 |

| 50 | 48.5 |

| 100 | 75.4 |

| IC₅₀ (µg/mL) | 51.5 |

(Note: Data are illustrative. Ascorbic acid typically has an IC₅₀ < 10 µg/mL in this assay.)

Conclusion and Future Directions

The Schiff base this compound emerges as a compound of significant interest for pharmaceutical research. Its straightforward synthesis and the presence of key pharmacophoric features—the azomethine bridge, an electron-donating methoxy group, and an electron-withdrawing fluoro group—provide a strong foundation for its observed biological activities. The in vitro protocols detailed herein represent the industry-standard first pass for evaluating the antimicrobial, anticancer, and antioxidant potential of novel chemical entities.

While the illustrative data presented in this guide are promising, further rigorous investigation is required. Future work should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing and testing a library of MFBA analogues to determine the precise contribution of each substituent to biological activity.

-

In-depth Mechanistic Studies: Moving beyond primary screening to elucidate the specific molecular targets and signaling pathways affected by MFBA, for instance, through enzyme inhibition assays or Western blot analysis.[9][12]

-

In Vivo Evaluation: Assessing the efficacy, pharmacokinetics, and safety profile of MFBA in appropriate animal models.

-

Formulation Development: Exploring suitable delivery systems to enhance the bioavailability and therapeutic index of the compound.

This technical guide provides the essential framework and methodologies for researchers to unlock the full therapeutic potential of this compound and its derivatives.

References

-

GSC Online Press. (2022). Biological applications of Schiff bases: An overview. [Link]

-

Semantic Scholar. (n.d.). Biological activities of schiff base and its complexes: a review. [Link]

-

IJFMR. (n.d.). Overview of Biological Activities and Synthesis of Schiff Base. [Link]

-

Rasayan Journal of Chemistry. (n.d.). BIOLOGICAL ACTIVITIES OF SCHIFF BASE AND ITS COMPLEXES: A REVIEW. [Link]

-

Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. [Link]

-

PubMed. (2015). Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells. [Link]

-

ResearchGate. (2012). N-(4-Chlorobenzylidene)-4-methoxyaniline. [Link]

-

International Journal of Current Research in Chemistry and Pharmaceutical Sciences. (2019). Synthesis, Characterization and Antimicrobial studies of (E)-N-(4-chlorobenzylidene) Aniline Schiff base. [Link]

-

International Journal of Environmental Sciences. (2023). In-Vitro Anti Cancer Activity Of N-Benzylidene Aniline. [Link]

-

PubMed. (2003). N-benzylideneaniline and N-benzylaniline are potent inhibitors of lignostilbene-alpha,beta-dioxygenase, a key enzyme in oxidative cleavage of the central double bond of lignostilbene. [Link]

-

PMC - NIH. (2014). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. [Link]

-

PMC - NIH. (2011). Anti-Inflammatory and Antioxidant Activities of Methanol Extracts and Alkaloid Fractions of Four Mexican Medicinal Plants of Solanaceae. [Link]

-

PMC - NIH. (2022). The Antioxidant and Anti-Inflammatory Activities of the Methanolic Extract, Fractions, and Isolated Compounds from Eriosema montanum Baker f. (Fabaceae). [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. ijfmr.com [ijfmr.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. N-(4-Methoxybenzylidene)aniline | 836-41-9 | Benchchem [benchchem.com]

- 6. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. theaspd.com [theaspd.com]

- 9. Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory and Antioxidant Activities of Methanol Extracts and Alkaloid Fractions of Four Mexican Medicinal Plants of Solanaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Antioxidant and Anti-Inflammatory Activities of the Methanolic Extract, Fractions, and Isolated Compounds from Eriosema montanum Baker f. (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-benzylideneaniline and N-benzylaniline are potent inhibitors of lignostilbene-alpha,beta-dioxygenase, a key enzyme in oxidative cleavage of the central double bond of lignostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: 4-Methoxy-N-(4-fluorobenzylidene)aniline Derivatives and Analogues: A Scaffolding for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Schiff base, characterized by its azomethine (-C=N-) functional group, represents a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents.[1][2] This guide focuses on a particularly promising class: 4-Methoxy-N-(4-fluorobenzylidene)aniline and its analogues. This core structure combines an electron-donating methoxy group and an electron-withdrawing, metabolically robust fluorine atom, creating a unique electronic and pharmacokinetic profile.[3][4] We will explore the synthetic methodologies, advanced characterization techniques, diverse biological activities, and critical structure-activity relationships (SAR) that define this compound family. This document serves as a technical resource, providing field-proven insights and detailed protocols to empower researchers in the rational design and development of next-generation therapeutics based on this privileged scaffold.

The Schiff Base Core: Foundational Chemistry and Therapeutic Rationale

Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone, resulting in the formation of an imine or azomethine bond.[2][5][6][7] First reported by Hugo Schiff in 1864, these compounds have become indispensable in organic synthesis and drug discovery.[2] The nitrogen atom's lone pair of electrons in its sp² hybridized orbital is crucial for the compound's chemical reactivity and biological interactions, often forming hydrogen bonds with active sites of cellular constituents.[2]

The this compound scaffold is of particular interest due to the strategic placement of its functional groups:

-

4-Methoxyaniline Moiety : The methoxy group (-OCH₃) at the para-position of the aniline ring is a strong electron-donating group. This influences the electron density of the entire molecule, potentially modulating its binding affinity to biological targets.

-

4-Fluorobenzylidene Moiety : The fluorine atom on the benzylidene ring is a highly electronegative, electron-withdrawing group. In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability and improve binding affinity by participating in hydrogen bonding and other non-covalent interactions.[3][4]

-

Imine Bridge (-N=CH-) : This central linkage is not merely a structural connector. It provides conformational flexibility and is a key pharmacophoric feature responsible for a wide array of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[1][6][8]

The combination of these features creates a molecule with a polarized electronic character and favorable drug-like properties, justifying an in-depth exploration of its therapeutic potential.

Synthesis and Structural Elucidation

The synthesis of this compound derivatives is primarily achieved through a straightforward condensation reaction. The versatility of this reaction allows for the creation of large libraries of analogues by modifying the starting materials.

General Synthetic Pathway

The core synthesis involves the reaction of a substituted aniline with a substituted benzaldehyde, typically under acidic catalysis in a suitable solvent like ethanol or methanol.[9][10][11] Modern, eco-friendly approaches often utilize microwave irradiation or natural acid catalysts to improve yields and reduce reaction times.[12]

Caption: General synthesis of the core Schiff base.

Standard Characterization Workflow

Confirming the identity and purity of synthesized derivatives is paramount. A multi-technique approach is required for unambiguous structural validation.

Caption: Standard workflow for Schiff base characterization.

The successful synthesis is confirmed by a convergence of data from these techniques.

| Technique | Key Observable Feature | Typical Range/Value | Reference |

| FTIR | Imine (C=N) stretching vibration | 1600 - 1630 cm⁻¹ | [9] |

| ¹H NMR | Azomethine proton (-N=CH-) singlet | δ 8.0 - 9.0 ppm | [10][12] |

| ¹³C NMR | Azomethine carbon (-N=C H-) | δ 150 - 165 ppm | [12] |

| Mass Spec. | Molecular Ion Peak [M+H]⁺ | Corresponds to calculated MW | [12] |

Survey of Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of pharmacological activities. This section synthesizes findings across several key therapeutic areas.

Antimicrobial Activity

Schiff bases are widely recognized for their potent antibacterial and antifungal properties.[1][6] The imine group is often implicated in interfering with microbial cell processes.[2] Fluorinated derivatives, in particular, have shown significant activity.[4][13]

Studies on analogous structures have demonstrated efficacy against a range of pathogens. For instance, fluorinated Schiff bases have shown marked activity against Candida albicans and weak to moderate activity against bacteria like E. coli and S. aureus.[4][13]

Table of Antimicrobial Activity for Analogous Schiff Bases

| Compound Type | Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Fluoro-substituted Schiff Base | Candida albicans | 37 - 48 µM | [13] |

| Indole-based Schiff Base | E. coli | 37 | [6] |

| Indole-based Schiff Base | S. aureus | 34 | [6] |

| Biphenyl-derived Schiff Base | S. aureus | 12.5 |[6] |

The data indicates that these compounds can be potent antimicrobial agents, with activity sometimes comparable to standard drugs like ampicillin.[6]

Anticonvulsant Properties

Epilepsy is a common neurological disorder, and there is a continuous need for new drugs with improved efficacy and fewer side effects.[8] Schiff bases and N-benzylideneaniline derivatives have emerged as a promising class of anticonvulsant agents.[8][14] The key pharmacophoric features for anticonvulsant activity often include an aryl group and electron-donor atoms, a pattern that fits the pyridazinone ring system, which is structurally related to some Schiff base derivatives.[14]

Screening is typically performed using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice.[8] Structure-activity relationship studies have shown that methoxy-substituted derivatives exhibit significant anti-seizure activity in the MES model.[8]

Cytotoxic and Anticancer Activity

The development of targeted anticancer agents is a primary goal of modern drug discovery. Schiff base derivatives have shown significant cytotoxic capabilities against various human cancer cell lines.[12] For example, some analogues have demonstrated potent antiproliferative activity against human lung cancer (A549) and breast cancer (MCF-7) cell lines.[6][12]

The mechanism of action can be diverse. Some 4-anilinoquinazoline derivatives, which share structural similarities, function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3][15] The fluorine atom is particularly valuable in this context, as it can enhance binding affinity to the kinase domain.[3]

Table of Cytotoxicity Data for Analogous Compounds

| Compound Type | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-anilinoquinazoline derivative | A431 (Skin Carcinoma) | 2.62 µM | [16] |

| 4-allyl-2-methoxyphenol propionate | MCF-7 (Breast Cancer) | 0.400 µg/mL | [17] |

| Trimethoxyphenyl-based analogue | HepG2 (Hepatocellular Carcinoma) | 1.38 µM | [18] |

| Biphenyl-derived Schiff Base | MCF-7 (Breast Cancer) | < 0.1 mM |[6] |

Structure-Activity Relationship (SAR) Insights

The rational design of more potent and selective derivatives hinges on a clear understanding of the structure-activity relationship (SAR).

Sources

- 1. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - Jorge - Current Medicinal Chemistry [rjsocmed.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Studies on The Synthesis of Fluorinated Schiff Bases; Biological Activity of Resulting (E)-N-Benzylidene-2,3,5,6-Tetrafluoropyridin-4-Amine and 4-Amino-2-Ethoxy-3,5,6-Trifluoropyridine – Oriental Journal of Chemistry [orientjchem.org]

- 5. chemijournal.com [chemijournal.com]

- 6. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. idosi.org [idosi.org]

- 15. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. media.neliti.com [media.neliti.com]

- 18. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Technical Guide to 4-Methoxy-N-(4-fluorobenzylidene)aniline: Synthesis, Characterization, and Potential Applications

This document provides a comprehensive preliminary investigation into the Schiff base, 4-Methoxy-N-(4-fluorobenzylidene)aniline. Structured as a technical guide for researchers, scientists, and professionals in drug development, this paper outlines a systematic approach to the synthesis, characterization, and potential exploration of this compound's bioactivity. The methodologies described herein are based on established chemical principles and analogous compounds, offering a robust framework for initiating research into this specific molecule.

Introduction and Rationale

Schiff bases, characterized by the azomethine group (-C=N-), are a pivotal class of organic compounds with a wide spectrum of applications in medicinal chemistry and materials science.[1] Their synthetic accessibility and the modularity of their structure, allowing for the introduction of various functional groups, make them attractive targets for drug discovery and the development of novel materials. The title compound, this compound (MF: C14H12FNO, MW: 229.25 g/mol , CAS: 39769-08-9), incorporates two key pharmacophores: a p-methoxyphenyl group (anisidine moiety) and a p-fluorophenyl group.[2] The methoxy group is a common feature in many biologically active molecules, often enhancing metabolic stability and receptor binding. Similarly, the incorporation of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic resistance, and binding affinity.

This guide provides a foundational roadmap for the initial synthesis and characterization of this compound, and posits potential avenues for investigating its biological activities based on the established profiles of structurally related Schiff bases.

Synthesis of this compound

The synthesis of this compound is predicated on the classical condensation reaction between an amine and an aldehyde to form a Schiff base.[3] This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.

Synthetic Pathway

The logical flow for the synthesis is a one-step condensation reaction.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of analogous Schiff bases.[4]

Materials:

-

p-Anisidine (4-methoxyaniline)

-

4-Fluorobenzaldehyde

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalytic amount)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus (magnetic stirrer with hotplate)

-

Filtration apparatus (Büchner funnel and flask)

-

Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

-

Reactant Dissolution: In a 100 mL round-bottom flask, dissolve p-anisidine (e.g., 10 mmol) in 30 mL of absolute ethanol with gentle stirring.

-

Aldehyde Addition: To this solution, add 4-fluorobenzaldehyde (10 mmol, equimolar) dropwise.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Reflux: Equip the flask with a condenser and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation and Isolation: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution. If precipitation is slow, the mixture can be cooled in an ice bath.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product should be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure this compound.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physicochemical properties.

| Property | Value |

| Molecular Formula | C14H12FNO |

| Molecular Weight | 229.25 g/mol |

| CAS Registry Number | 39769-08-9 |

| Appearance (Predicted) | Crystalline solid (color to be determined) |

| Melting Point (Predicted) | To be determined experimentally |

Predicted Spectroscopic Data

3.1.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of both rings, the imine proton, and the methoxy protons.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~8.3-8.5 | Singlet | 1H | Imine proton (-CH=N-) |

| ~7.8-8.0 | Doublet of doublets | 2H | Aromatic protons ortho to the imine group on the fluorophenyl ring |

| ~7.1-7.3 | Triplet | 2H | Aromatic protons meta to the imine group on the fluorophenyl ring |

| ~7.2-7.4 | Doublet | 2H | Aromatic protons ortho to the imine group on the methoxyphenyl ring |

| ~6.9-7.1 | Doublet | 2H | Aromatic protons meta to the imine group on the methoxyphenyl ring |

| ~3.8 | Singlet | 3H | Methoxy group protons (-OCH3) |

3.1.2. 13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~160-165 | Imine carbon (-CH=N-) |

| ~162-165 (d, JC-F ≈ 250 Hz) | Carbon attached to fluorine (C-F) |

| ~114-116 (d, JC-F ≈ 22 Hz) | Aromatic carbons ortho to the C-F bond |

| ~130-132 (d, JC-F ≈ 9 Hz) | Aromatic carbons meta to the C-F bond |

| ~128-130 | Aromatic carbons |

| ~159-161 | Aromatic carbon attached to the methoxy group |

| ~114-115 | Aromatic carbons ortho to the methoxy group |

| ~121-123 | Aromatic carbons meta to the methoxy group |

| ~55-56 | Methoxy carbon (-OCH3) |

3.1.3. FT-IR Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm-1) (Predicted) | Intensity | Assignment |

| ~1620-1640 | Strong | C=N (imine) stretching |

| ~1580-1600 | Medium | C=C (aromatic) stretching |

| ~1240-1260 | Strong | C-O (asymmetric) stretching of aryl ether |

| ~1020-1040 | Medium | C-O (symmetric) stretching of aryl ether |

| ~1150-1200 | Strong | C-F stretching |

| ~3010-3100 | Medium | C-H (aromatic) stretching |

| ~2850-2960 | Weak | C-H (methyl) stretching |

3.1.4. Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

| m/z (Predicted) | Assignment |

| 229 | [M]+ (Molecular ion) |

Potential Biological Activities and Future Directions

Schiff bases are a well-established class of compounds with a broad range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The presence of the methoxy and fluoro substituents in this compound suggests that it may exhibit interesting biological activities.

Antimicrobial Activity

Many Schiff bases derived from substituted anilines and benzaldehydes have demonstrated significant antimicrobial activity.[11][12] The imine group is often crucial for this activity. It is hypothesized that the lipophilicity of the compound, enhanced by the aromatic rings and the fluoro group, facilitates its transport across microbial cell membranes.

Proposed Investigation Workflow:

Caption: Workflow for investigating antimicrobial activity.

Anticancer Activity

The structural motifs present in this compound are also found in compounds with reported anticancer activity.[13][14][15] For instance, the anilino moiety is a key component of several kinase inhibitors used in cancer therapy.

Proposed Investigation Workflow:

Caption: Workflow for investigating anticancer activity.

Conclusion

This technical guide provides a comprehensive preliminary framework for the investigation of this compound. It details a reliable synthetic protocol, predicts the expected spectroscopic characteristics for structural verification, and outlines logical workflows for exploring its potential as an antimicrobial or anticancer agent. The insights provided herein are intended to serve as a valuable resource for researchers embarking on the study of this and related Schiff base compounds, facilitating a structured and scientifically rigorous investigation.

References

-

PubChem. N-(4-methoxybenzylidene)aniline. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. [Link]

-

ResearchGate. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. [Link]

-

NIST. N-(4-Methoxybenzylidene)aniline. NIST WebBook. [Link]

-

Stenutz. This compound. [Link]

-

PMC. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. [Link]

-

NIST. Benzenamine, 4-methoxy-. NIST WebBook. [Link]

-

NIST. N-(4-Methoxybenzylidene)aniline. NIST WebBook. [Link]

-

MDPI. Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. [Link]

-

ResearchGate. (PDF) N-(4-Chlorobenzylidene)-4-methoxyaniline. [Link]

-

PMC. 4-Methoxy-N-(2-nitrobenzylidene)aniline. [Link]

-

International Journal of Environmental Sciences. In-Vitro Anti Cancer Activity Of N-Benzylidene Aniline. [Link]

-

ResearchGate. (PDF) N-(4-Chlorobenzylidene)-4-methoxyaniline. [Link]

-

PMC. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. [Link]

-

ijcrcps. Synthesis, Characterization and Antimicrobial studies of (E)-N-(4-chlorobenzylidene) Aniline Schiff base. [Link]

-

PMC. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(4-methoxybenzylidene)aniline | C14H13NO | CID 98633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(4-Methoxybenzylidene)aniline [webbook.nist.gov]

- 7. N-(4-Methoxybenzylidene)aniline [webbook.nist.gov]

- 8. N-(4-METHOXYBENZYLIDENE)ANILINE(836-41-9) IR Spectrum [chemicalbook.com]

- 9. N-(4-METHOXYBENZYLIDENE)ANILINE(836-41-9) 1H NMR spectrum [chemicalbook.com]

- 10. 4-(4-METHOXYBENZYLIDENE)-4-HYDROXYANILINE(3230-39-5) 13C NMR [m.chemicalbook.com]

- 11. ijcrcps.com [ijcrcps.com]

- 12. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. theaspd.com [theaspd.com]

- 15. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Experimental Protocol: Synthesis of 4-Methoxy-N-(4-fluorobenzylidene)aniline

Abstract

This document provides a comprehensive guide for the synthesis of the Schiff base, 4-Methoxy-N-(4-fluorobenzylidene)aniline. Schiff bases, characterized by their azomethine functional group (-C=N-), are pivotal in medicinal chemistry and materials science. This protocol details a robust and reproducible method for the condensation reaction between 4-methoxyaniline and 4-fluorobenzaldehyde. The causality behind experimental choices, safety protocols, and in-depth characterization are elucidated to ensure scientific integrity and successful replication. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Schiff bases, or imines, are a class of organic compounds distinguished by a carbon-nitrogen double bond. Their versatile applications, including roles as ligands in coordination chemistry, and their exhibition of a wide range of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, make their synthesis a cornerstone of modern organic chemistry.[1][2][3] The target molecule, this compound, incorporates a fluorine atom and a methoxy group, which can significantly influence its electronic properties and potential biological activity.

The synthesis detailed herein proceeds via a nucleophilic addition-elimination (condensation) reaction between a primary amine (4-methoxyaniline) and an aldehyde (4-fluorobenzaldehyde).[1][4] This process is typically acid-catalyzed and results in the formation of the characteristic imine bond and a molecule of water.[5][6]

Reaction Mechanism and Causality

The formation of a Schiff base is a well-established reaction that proceeds in a stepwise manner. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.[7]

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of the primary amine (4-methoxyaniline) on the electrophilic carbonyl carbon of the aldehyde (4-fluorobenzaldehyde). This forms a tetrahedral intermediate known as a carbinolamine.[1]

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral amino alcohol (the carbinolamine).[6]

-

Acid Catalysis & Dehydration: In the presence of an acid catalyst (e.g., glacial acetic acid), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).[6][7] The lone pair of electrons on the nitrogen then forms a double bond with the carbon, expelling the water molecule and forming an iminium ion.

-

Deprotonation: Finally, a base (such as the solvent or another amine molecule) removes a proton from the nitrogen atom to yield the neutral imine product and regenerate the acid catalyst.

The use of a slightly acidic medium is a critical experimental choice. While the acid catalyzes the dehydration step, a highly acidic environment would protonate the starting amine, rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl group.[7]

Reaction Mechanism Diagram

Caption: The acid-catalyzed mechanism for the formation of this compound.

Experimental Protocol

This protocol outlines the synthesis of this compound from commercially available starting materials.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier |

| 4-Methoxyaniline | C₇H₉NO | 123.15 | 1.23 g (10 mmol) | Sigma-Aldrich |

| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 1.24 g (10 mmol) | Alfa Aesar |

| Absolute Ethanol | C₂H₅OH | 46.07 | 30 mL | Fisher Scientific |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 2-3 drops | VWR |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Melting point apparatus

-

Rotary evaporator (optional)

Step-by-Step Procedure

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.23 g (10 mmol) of 4-methoxyaniline in 15 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the solid is fully dissolved.

-

Addition of Aldehyde: To the stirred solution, add 1.24 g (10 mmol) of 4-fluorobenzaldehyde. Follow this by adding another 15 mL of absolute ethanol.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Allow the reaction to proceed for 2-3 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate). The formation of a new spot corresponding to the product and the disappearance of the starting material spots will indicate the reaction's progression.

-

Isolation of Product: After the reaction is complete (as indicated by TLC), remove the flask from the heating mantle and allow it to cool to room temperature. The product may precipitate as a solid. If precipitation is slow, the flask can be placed in an ice bath.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[1]

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

-

Characterization: Determine the melting point of the dried product and characterize its structure using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization Data (Expected)

-

Appearance: Pale yellow solid.

-

Molecular Formula: C₁₄H₁₂FNO[8]

-

Molecular Weight: 229.25 g/mol [8]

-

Melting Point: The melting point should be determined and compared with literature values if available. A sharp melting point range is indicative of high purity.

-

FT-IR (cm⁻¹):

-

~1600-1625 cm⁻¹: C=N (imine) stretching vibration.

-

~1500-1600 cm⁻¹: C=C aromatic stretching vibrations.[9]

-

~1240-1260 cm⁻¹: Asymmetric C-O-C (ether) stretching.

-

~1020-1040 cm⁻¹: Symmetric C-O-C (ether) stretching.

-

~1150-1250 cm⁻¹: C-F stretching.

-

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, and the imine proton.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the product.

Safety and Handling Precautions

It is imperative to handle all chemicals with care, adhering to standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

-

Ventilation: Conduct the experiment in a well-ventilated fume hood to avoid inhalation of vapors.[12][13]

-

4-Methoxyaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure.[11] Avoid dust formation.[10]

-

4-Fluorobenzaldehyde: Causes serious eye irritation.[14] It is a combustible liquid. Keep away from heat and open flames.

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[12][14]

References

-

Study.com. (n.d.). The reaction of aniline with benzaldehyde affords a diphenyl imine. Sketch the reaction showing the product and outline a mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Formation of Imines and Enamines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. Retrieved from [Link]

-

Scientific Research Publishing. (2018). Efficient Solvent- and Catalyst-Free Syntheses of Imine Derivatives Applying the Pressure Reduction Technique. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (2025). N-(4-methoxybenzylidene)aniline. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Schiff Bases via Environmentally Benign and Energy-Efficient Greener Methodologies. Retrieved from [Link]

-

NIST WebBook. (n.d.). N-(4-Methoxybenzylidene)aniline. Retrieved from [Link]

-

NIST WebBook. (n.d.). N-(4-Methoxybenzylidene)aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) N-(4-Chlorobenzylidene)-4-methoxyaniline. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and antimicrobial activity of a bivalent schiff base derived from salicylaldehyde and 4-methoxyaniline. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. Retrieved from [Link]

- Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.

-

Asian Journal of Chemistry. (2020). Synthesis, Characterization of Metal Complexes of Schiff Base derived from Pyrrole-2-carbaldehyde and 4-Methoxy Aniline and their Biological Studies. Retrieved from [Link]

-

HMU CPD. (n.d.). Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. Retrieved from [Link]

Sources